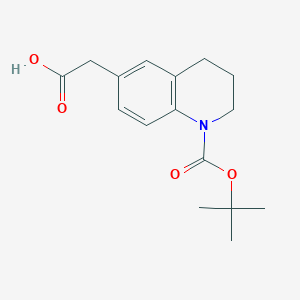

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

CAS No.:

Cat. No.: VC13553842

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21NO4 |

|---|---|

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid |

| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-12-9-11(10-14(18)19)6-7-13(12)17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19) |

| Standard InChI Key | JVSCHSZGYGCJKH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol. Its IUPAC name, 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid, reflects three critical components:

-

Tetrahydroquinoline core: A partially saturated quinoline system that confers rigidity and aromatic interactions.

-

tert-Butoxycarbonyl (Boc) group: A protective moiety for amines, preventing unwanted nucleophilic reactions during synthesis.

-

Acetic acid side chain: Enables salt formation, esterification, and amide coupling.

The Boc group is attached to the nitrogen of the tetrahydroquinoline, while the acetic acid substituent is positioned at the 6th carbon of the aromatic ring . This arrangement balances hydrophobic (Boc) and hydrophilic (carboxylic acid) properties, influencing solubility and reactivity.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₄ | |

| Molecular Weight | 291.34 g/mol | |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]acetic acid | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)CC(=O)O | |

| Boiling Point | Not reported | – |

| Solubility | Soluble in DMSO, DMF; sparingly in water |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid typically involves multi-step protocols:

-

Quinoline Core Formation:

-

Boc Protection:

-

The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP).

-

-

Acetic Acid Introduction:

Key Reaction: Boc Protection

Optimization Challenges

-

Regioselectivity: Bromination and formylation at specific positions (e.g., 5, 7, or 8) require careful control of Lewis acids (e.g., AlCl₃) and reaction times .

-

Rotamer Isolation: Analogous compounds (e.g., CE3F4) exhibit E/Z rotamers due to restricted rotation around the formyl group, complicating purification .

Chemical Reactivity and Functionalization

Carboxylic Acid Reactions

The acetic acid group undergoes standard transformations:

-

Esterification: Methanol/H⁺ yields methyl esters for improved volatility.

-

Amide Formation: Coupling with amines (e.g., EDC/HOBt) generates bioactive derivatives.

Boc Deprotection

Acidic conditions (TFA/DCM or HCl/dioxane) remove the Boc group, regenerating the free amine for further functionalization:

Halogenation and Cross-Coupling

Bromination at the 5- or 7-position (AlCl₃/Br₂) enhances electrophilic substitution reactivity, enabling Suzuki-Miyaura couplings for biaryl synthesis .

Applications in Medicinal Chemistry

Table 2: EPAC Inhibition by Tetrahydroquinoline Analogs

| Compound | R₁ | R₂ | R₃ | % Inhibition (10 μM) | % Inhibition (50 μM) |

|---|---|---|---|---|---|

| 3 | H | H | CHO | 5.3 | 5.0 |

| 6 | Br | H | CHO | 15.8 | 42.0 |

| CE3F4 | Br | Br | CHO | 58.1 | 88.3 |

| 7 | Br | Br | H | 40.8 | 74.1 |

Peptide Synthesis

The Boc group facilitates solid-phase peptide synthesis (SPPS) by protecting amines during coupling. Deprotection in ionic liquids (e.g., [P₆₆₆₁₄][NTf₂]) at elevated temperatures improves yield and purity.

Structure-Activity Relationship (SAR) Insights

Bromine Substitution

-

5-Position Bromine: Enhances hydrophobic interactions with EPAC1’s binding pocket, increasing potency 3-fold .

-

7-Position Bromine: Synergizes with 5-Br for optimal activity (CE3F4: 88.3% inhibition) .

Steric Effects

-

tert-Butyl Group: The bulky Boc group reduces off-target reactivity but may limit membrane permeability in drug candidates .

Future Directions and Challenges

Drug Development

-

Prodrug Strategies: Esterification of the acetic acid group could improve oral bioavailability.

-

Targeted Delivery: Conjugation to nanoparticles or antibodies may enhance specificity for cancer cells.

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume